REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[OH:12][CH2:13][C:14]([CH3:18])([CH2:16]O)[CH3:15]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:12][CH2:13][C:14]([CH3:18])([CH3:16])[CH2:15][O:6]2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]
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Name
|
|
Quantity
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60 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1OC
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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32 g
|
Type
|
reactant
|
Smiles
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OCC(C)(CO)C
|
Name
|
15
|
Quantity
|
3.6 g
|
Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux with a water trap for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
|
Details
|
the reaction mixture was filtered
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Type
|
WASH
|
Details
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washed twice with water
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
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The remaining oil was mixed with heptane, whereupon the product
|
Type
|
CUSTOM
|
Details
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precipitates
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with heptane
|
Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C=CC1OC)C1OCC(CO1)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |